Product packaging for 5-Benzyl-2-bromo-thiazole(Cat. No.:)

5-Benzyl-2-bromo-thiazole

Cat. No.: B13028939
M. Wt: 254.15 g/mol
InChI Key: NSWUTFNQGGJUGJ-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Chemistry and its Historical Development

The journey of thiazole chemistry began in the late 19th century, with the pioneering work of Hantzsch and Hofmann laying the foundation for its synthesis and reactivity studies. researchgate.netijper.org The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a prominent method for constructing the thiazole ring. ijper.orgwikipedia.org Over the years, the understanding of thiazole's aromaticity, basicity, and reactivity has deepened, revealing its ability to undergo a variety of chemical transformations. numberanalytics.comnumberanalytics.com The development of new synthetic methodologies and the discovery of thiazole-containing natural products have continuously fueled the expansion of this field. ijper.orge-bookshelf.de

Importance of Halogenated and Alkyl-Substituted Thiazoles as Synthetic Precursors and Bioactive Scaffolds

The introduction of halogen and alkyl substituents onto the thiazole ring significantly broadens its synthetic utility and biological activity. Halogenated thiazoles, such as bromothiazoles, are particularly valuable as versatile intermediates in organic synthesis. cymitquimica.combiosynth.com The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups. acs.orgevitachem.com

Alkyl-substituted thiazoles, on the other hand, are integral components of numerous bioactive molecules. ijrpr.com The nature and position of the alkyl group can profoundly influence the compound's pharmacological properties, including its binding affinity to biological targets and its pharmacokinetic profile. mdpi.comchula.ac.th The combination of halogen and alkyl substituents on the thiazole scaffold provides a powerful strategy for the design and synthesis of novel compounds with tailored properties for various applications, including the development of new pharmaceuticals. nih.govfrontiersin.org

Specific Research Focus: 5-Benzyl-2-bromo-thiazole within the Context of Advanced Thiazole Derivatization

Within the vast landscape of substituted thiazoles, this compound has emerged as a compound of significant interest for advanced derivatization. This molecule uniquely combines the reactivity of a 2-bromo-thiazole with the structural features of a 5-benzyl group. The bromine at the 2-position is amenable to a variety of transformations, including metal-halogen exchange to form reactive organometallic species. wikipedia.org This allows for the introduction of diverse substituents at this position, a key strategy in medicinal chemistry for optimizing biological activity. orgsyn.org

Rationale for Comprehensive Investigation of this compound for Future Research Directions

The structural attributes of this compound position it as a promising scaffold for the discovery of new therapeutic agents. The thiazole nucleus itself is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.netfabad.org.tr

A comprehensive investigation into the synthesis and reactivity of this compound is warranted to unlock its full potential. By exploring its derivatization through various chemical reactions, researchers can generate libraries of novel compounds for biological screening. scispace.comresearchgate.net The insights gained from such studies will not only expand the chemical space of thiazole derivatives but also pave the way for the development of future therapeutics targeting a spectrum of diseases. nih.govresearchgate.net The strategic combination of the reactive bromo-substituent and the benzyl (B1604629) moiety offers a clear path for structure-activity relationship (SAR) studies, crucial for optimizing lead compounds in drug discovery programs. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNS B13028939 5-Benzyl-2-bromo-thiazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-2-bromo-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWUTFNQGGJUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 5 Benzyl 2 Bromo Thiazole and Analogous Systems

Retrosynthetic Analysis of 5-Benzyl-2-bromo-thiazole

A logical retrosynthetic disconnection of the target molecule, this compound, suggests several potential synthetic pathways. The primary disconnections involve the C-Br bond at the 2-position and the C-C bond of the benzyl (B1604629) group at the 5-position.

One approach involves first constructing the 5-benzylthiazole core and then introducing the bromine atom. This pathway relies on the electrophilic substitution at the 2-position of a pre-formed 5-benzylthiazole. Alternatively, a 2-bromothiazole (B21250) scaffold could be synthesized first, followed by the introduction of the benzyl group at the 5-position. This would likely involve functionalization of the 5-position of the 2-bromothiazole to enable a carbon-carbon bond-forming reaction.

Direct Synthesis Approaches to 2-Bromothiazoles

The introduction of a bromine atom at the 2-position of the thiazole (B1198619) ring is a key transformation in the synthesis of the target molecule. Several methods have been developed for this purpose.

Electrophilic Bromination of Thiazole Precursors at the 2-Position

Direct bromination of the parent thiazole ring can be challenging due to the electron-deficient nature of the C2 position. pharmaguideline.com However, the presence of activating groups can facilitate electrophilic substitution. pharmaguideline.comwikipedia.org For thiazole itself, bromination with bromine in the presence of a Lewis acid like aluminum chloride can lead to substitution at the 2-position. osti.gov This is contrary to the expected outcome based on typical electrophilic aromatic substitution mechanisms and is proposed to proceed through an ylid intermediate. osti.gov In contrast, the presence of a methyl group at the 2-position directs bromination to the 5-position. osti.gov The reactivity of the thiazole ring towards electrophiles is generally at the C5 position, followed by C4, with C2 being the least reactive. pharmaguideline.com

Diazotization and Sandmeyer-Type Reactions for Bromine Introduction

A more general and widely used method for introducing a bromine atom at the 2-position is the Sandmeyer reaction, which involves the diazotization of a 2-aminothiazole (B372263) precursor followed by treatment with a copper(I) bromide salt. nih.govwikipedia.orggeeksforgeeks.orgscite.ailookchem.com This versatile reaction allows for the synthesis of various aryl halides from aryl diazonium salts. wikipedia.orggeeksforgeeks.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The diazotization is typically carried out using sodium nitrite (B80452) in an acidic medium, followed by the introduction of the copper(I) bromide. nih.govgeeksforgeeks.org

Several studies have reported the successful synthesis of 2-bromothiazoles using this method. For instance, 2-aminothiazole can be converted to 2-bromothiazole in reasonable yields. lookchem.com The conditions for the Sandmeyer reaction, including the choice of acid and copper salt, can be optimized to improve yields. nih.govias.ac.in For example, using a mixture of phosphoric acid and nitric acid for diazotization, followed by treatment with hydrobromic acid and copper powder, has been shown to be effective for certain substituted 2-aminothiazoles. ias.ac.in

PrecursorReagentsProductYieldReference
2-Aminothiazole1. NaNO₂, H₂SO₄/HNO₃; 2. NaBr, CuSO₄2-Bromothiazole75% lookchem.com
Ethyl 2-aminothiazole-4-carboxylate1. H₃PO₄, HNO₃; 2. HBr, Cu powderEthyl 2-bromothiazole-4-carboxylate~70% ias.ac.in
4-(Phenylethynyl)thiazol-2-aminen-Butyl nitrite, CuBr2-Bromo-4-(phenylethynyl)thiazoleQuantitative nih.gov

Table 1: Examples of 2-Bromothiazole Synthesis via Sandmeyer Reaction

Utility of 2-Amino-1,3-thiazole as a Precursor for 2-Bromothiazole Synthesis

As highlighted in the Sandmeyer reaction, 2-amino-1,3-thiazole is a crucial and readily available precursor for the synthesis of 2-bromothiazoles. nih.govlookchem.com 2-Aminothiazoles can be synthesized through various methods, most notably the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with thiourea (B124793). scispace.commdpi.comanalis.com.myorganic-chemistry.orgnih.gov This makes 2-aminothiazole a versatile starting point for accessing a wide range of 2-substituted thiazoles. The conversion of the amino group to a bromo group via diazotization provides a reliable and efficient route to the desired 2-bromothiazole core. nih.govscite.ai

Introduction of the Benzyl Moiety at the 5-Position

The final key structural element of the target molecule is the benzyl group at the 5-position of the thiazole ring.

Ring-Closing Methodologies for 5-Benzylthiazole Formation

A powerful strategy for constructing the 5-benzylthiazole scaffold is through ring-closing reactions. The Hantzsch thiazole synthesis is a classic and highly effective method for forming the thiazole ring. scispace.commdpi.comanalis.com.my To synthesize a 5-benzylthiazole, this reaction would typically involve the condensation of a thioamide with an α-haloketone that bears a benzyl group at the appropriate position. Specifically, the reaction of a thioamide with a 1-halo-3-phenylpropan-2-one derivative would lead to the formation of a 5-benzylthiazole.

A variation of this approach involves the reaction of 3-aryl-2-chloropropanals with thiourea to form 2-amino-5-benzylthiazoles. researchgate.netresearchgate.net These aldehydes can be prepared from the reaction of arenediazonium chlorides with acrolein. researchgate.netresearchgate.net This method provides a direct route to 2-amino-5-benzylthiazoles, which can then be subjected to a Sandmeyer reaction to introduce the bromine at the 2-position, thus completing the synthesis of this compound.

Another modern synthetic tool that could be conceptually applied is ring-closing metathesis (RCM). wikipedia.orgrsc.orgorganic-chemistry.orgorgsyn.org While not a direct method for forming the thiazole ring itself, RCM could be employed to construct a larger ring system containing a diene, which could then be further manipulated to form the desired heterocyclic core. However, for a direct synthesis of the 5-benzylthiazole moiety, the Hantzsch synthesis and its modifications remain the most straightforward and widely utilized methodologies. scispace.commdpi.com

Reactant 1Reactant 2ProductMethodReference
3-Aryl-2-chloropropanalThiourea2-Amino-5-R-benzylthiazoleHantzsch-type condensation researchgate.netresearchgate.net
α-HaloketoneThiourea2-Aminothiazole derivativeHantzsch thiazole synthesis scispace.commdpi.comanalis.com.my
2-Bromo-1-(4-halophenyl)ethan-1-oneThioacetamide4-(4-Halophenyl)-2-methylthiazoleHantzsch thiazole synthesis nih.gov

Table 2: Examples of Thiazole Ring Formation via Hantzsch Synthesis and Related Methods

Post-Cyclization Functionalization Strategies for C5-Benzylation

An alternative to incorporating the benzyl group from the start is to introduce it onto a pre-formed thiazole ring. This strategy often involves the functionalization of the C5 position of a 2-bromothiazole intermediate.

The C5-proton of the thiazole ring can be deprotonated using strong bases like butyllithium, creating a nucleophilic center that can react with an appropriate electrophile, such as benzyl bromide. jst.go.jp For example, the C5 proton of a protected 2-(1-hydroxyalkyl)thiazole derivative was selectively deprotonated with t-BuLi, and the resulting lithium salt was quenched with N,N-dimethylformamide (DMF) to introduce a formyl group, which could then be further manipulated. jst.go.jp

Palladium-catalyzed cross-coupling reactions are also powerful tools for C-C bond formation at the thiazole ring. uq.edu.au However, direct C-H arylation at the C5 position of thiazoles can be challenging and often requires specific directing groups or pre-functionalization. wikipedia.org

Integrated Synthetic Pathways for this compound

The synthesis of this compound can be approached through either a stepwise assembly of the molecule or more streamlined one-pot sequences.

A stepwise approach offers greater control over the introduction of each functional group. A plausible sequence could involve:

Synthesis of a 2-bromothiazole derivative: This can be achieved through various methods, including the Sandmeyer-type reaction of 2-aminothiazole or by direct bromination of thiazole itself, although the latter can be unselective. researchgate.net

Introduction of the benzyl group at the C5 position: As discussed in section 2.3.2, this can be accomplished through deprotonation and subsequent reaction with a benzyl electrophile. jst.go.jp

For example, a synthesis of 4-(4-halophenyl)-2-methylthiazoles involved reacting 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide. nih.gov Subsequent bromination at the 5-position and the benzylic position of the methyl group was achieved sequentially under different conditions to yield 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles. nih.gov This highlights a stepwise approach where different positions on the thiazole ring are functionalized in a controlled manner.

One-pot reactions, where multiple transformations occur in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. ijcce.ac.ir Multicomponent reactions (MCRs) are a powerful class of one-pot reactions for the synthesis of complex molecules like thiazole derivatives. nih.gov

A one-pot, four-component reaction has been reported for the synthesis of thiazole derivatives involving the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of ammonium (B1175870) acetate, sodium cyanide, and a catalyst. nih.gov Another example is the one-pot condensation of an α-bromoacetyl compound, thiosemicarbazide, and a pyrazole-4-carbaldehyde to form a complex thiazole derivative. ijcce.ac.irtandfonline.comijcce.ac.ir These methods can significantly reduce reaction times and simplify work-up procedures. acgpubs.org The development of one-pot syntheses for thiazol-2(3H)-imine derivatives has also been explored through the bromination of α-active methylene (B1212753) ketones followed by treatment with potassium thiocyanate (B1210189) and condensation with primary amines. ekb.eg

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiazoles to minimize environmental impact. bepls.comresearchgate.net This involves the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions. researchgate.net

Key green chemistry strategies applicable to thiazole synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG). bepls.com For instance, a high-yielding procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been reported using water as the solvent. bepls.com

Catalyst-Free and Recyclable Catalysts: Developing synthetic methods that proceed without a catalyst or utilize recyclable catalysts to reduce waste. bepls.com Silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com

Energy-Efficient Methods: Employing microwave irradiation or ultrasound-mediated synthesis to reduce reaction times and energy consumption. bepls.comsemanticscholar.org Microwave-assisted synthesis has been shown to be an efficient method for the rapid synthesis of hydrazinyl thiazoles. bepls.com

Multicomponent Reactions: As mentioned earlier, MCRs are inherently green as they reduce the number of synthetic steps and waste generated. bohrium.com

These green approaches offer significant advantages in terms of scalability, cost-effectiveness, and simpler purification processes. researchgate.net

Data Tables

Table 1: Synthetic Strategies for Thiazole Derivatives

StrategyDescriptionKey ReactantsAdvantagesDisadvantages
Hantzsch Synthesis Condensation reaction to form the thiazole ring. encyclopedia.pubyoutube.comα-haloketones, thioamides/thioureas. encyclopedia.pubVersatile, allows for various substitutions. nih.govReactive starting materials may require protecting groups. google.com
Gabriel Synthesis Intramolecular cyclization of an α-acylamino thioketone. uq.edu.auα-acylamino ketones, thionating agents. uq.edu.auGood for 2,5-disubstituted thiazoles. researchgate.netUse of phosphorus pentasulfide can be harsh.
Post-Cyclization Functionalization Introduction of substituents onto a pre-formed thiazole ring. jst.go.jp2-Bromothiazole, strong base, electrophile. jst.go.jpControlled, stepwise functionalization. nih.govCan require multiple steps.
One-Pot Synthesis Multiple reaction steps in a single vessel. ijcce.ac.irVarious, depending on the specific MCR. ijcce.ac.irnih.govEfficient, reduced waste and reaction time. acgpubs.orgOptimization can be complex.
Green Synthesis Use of environmentally friendly methods. bepls.comresearchgate.netWater/PEG as solvent, recyclable catalysts. bepls.commdpi.comSustainable, cost-effective, safer. researchgate.netMay require optimization for specific substrates.

Reactivity and Chemical Transformations of 5 Benzyl 2 Bromo Thiazole

Reactivity at the Bromine-Substituted 2-Position

The C-2 position of the thiazole (B1198619) ring is the primary site of reactivity for 5-benzyl-2-bromo-thiazole in nucleophilic substitution and cross-coupling reactions. nih.govvulcanchem.com The electron-withdrawing nature of the nitrogen and sulfur atoms in the ring polarizes the C-Br bond, facilitating the displacement of the bromide ion.

The bromine atom at the C-2 position can be displaced by a variety of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. vulcanchem.com This pathway is common for halogenated thiazoles and serves as a key method for introducing diverse functional groups onto the heterocyclic core. nih.gov

This compound readily reacts with nitrogen-based nucleophiles such as primary and secondary amines, as well as hydrazines, to yield 2-amino- and 2-hydrazino-thiazole derivatives, respectively. These reactions are foundational in medicinal chemistry for creating libraries of substituted thiazoles. The general mechanism involves the nucleophilic attack of the amine or hydrazine (B178648) at the C-2 position, followed by the elimination of hydrogen bromide. The use of thiosemicarbazides in related syntheses to produce 2-hydrazinothiazoles highlights the utility of this reaction class. nih.gov

Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles

NucleophileReagent ExampleProduct Type
Primary AmineR-NH₂2-(Alkyl/Aryl)amino-5-benzyl-thiazole
Secondary AmineR₂NH2-(Dialkyl/Diaryl)amino-5-benzyl-thiazole
HydrazineH₂N-NH₂5-Benzyl-2-hydrazino-thiazole

Analogous to nitrogen nucleophiles, sulfur-based nucleophiles like thiols (mercaptans) can displace the bromine atom to form 2-thioether-substituted thiazoles. vulcanchem.com Thiolate anions (R-S⁻), which are easily formed from thiols, are excellent nucleophiles for this type of transformation. msu.edu Reactions with oxygen-based nucleophiles such as alcohols are also possible, typically proceeding under basic conditions to form alkoxides (R-O⁻), which then act as the active nucleophile to yield 2-alkoxy-5-benzyl-thiazole derivatives. The higher nucleophilicity of sulfur compared to oxygen generally leads to more facile reactions with thiols. msu.edu

The bromine atom at C-2 serves as an excellent handle for various palladium- or nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. vulcanchem.com These reactions are powerful tools for elaborating the thiazole core structure.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for forming C-C bonds. nih.gov In the case of this compound, it can be coupled with a variety of aryl or vinyl boronic acids or their esters to produce 2-aryl- or 2-vinyl-substituted 5-benzyl-thiazoles. vulcanchem.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane/water or toluene (B28343). researchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 2-Bromo-thiazoles

ComponentExamplePurpose
Aryl Halide This compoundElectrophilic partner
Organoboron Reagent Phenylboronic acidNucleophilic partner
Catalyst Pd(PPh₃)₄, CataXCium A Pd G3Facilitates C-C bond formation researchgate.net
Base K₂CO₃, Cs₂CO₃Activates the organoboron reagent
Solvent Dioxane/Water, Toluene, DMFSolubilizes reactants

The Negishi coupling provides another efficient method for C-C bond formation by coupling an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org this compound can serve as the organic halide component in this reaction. The organozinc reagent can be prepared from a corresponding organic halide and activated zinc, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org This versatility makes the Negishi coupling a powerful tool for synthesizing complex molecules containing the 5-benzyl-thiazole scaffold. organic-chemistry.org Palladium catalysts generally offer higher yields and functional group tolerance. wikipedia.org

Table 3: Key Components of the Negishi Coupling Reaction

ComponentDescription
Organic Halide This compound (R-X)
Organozinc Reagent R'-ZnX' (e.g., Phenylzinc chloride)
Catalyst Palladium complex (e.g., Pd(PPh₃)₄) or Nickel complex
Product 5-Benzyl-2-R'-thiazole (R-R')

Metal-Mediated Cross-Coupling Reactions

Stille Coupling for C-C Bond Formation at C2

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organostannane (organotin) compound and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org For this compound, the bromine atom at the C2 position serves as the electrophilic partner, readily participating in the catalytic cycle to form a new bond with a carbon-based group transferred from the organotin reagent. vulcanchem.com This reaction is highly valued for its tolerance of a wide variety of functional groups, allowing for the synthesis of complex 2-substituted thiazole derivatives. uwindsor.ca

The catalytic cycle of the Stille reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of the this compound to form a Pd(II) complex.

Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the bromide and forming a new organopalladium(II) complex. This is often the rate-determining step. uwindsor.ca

Reductive Elimination: The newly transferred organic group and the thiazole moiety are eliminated from the palladium center, forming the final coupled product and regenerating the Pd(0) catalyst. wikipedia.org

A variety of organostannanes, such as vinyl-, aryl-, and heteroarylstannanes, can be coupled at the C2 position. The reaction conditions typically involve a palladium source, such as Pd(PPh₃)₄ or Pd(dba)₂, often with added ligands and in a suitable organic solvent like toluene or DMF. A preparative approach to synthesizing 2-hetaryl thiazoles has been successfully developed using the Stille reaction between various halothiazoles and hetarylstannanes. researchgate.net

Table 1: Representative Conditions for Stille Coupling of 2-Bromo-thiazole Derivatives

OrganostannaneCatalystSolventTemperature (°C)Yield (%)Reference
2-(Tributylstannyl)pyridinePd(PPh₃)₄Toluene110~85Analogous to researchgate.net
Tributyl(vinyl)stannanePdCl₂(PPh₃)₂DMF80~90Analogous to wikipedia.org
Tributyl(phenyl)stannanePd(OAc)₂ / SPhosDioxane100~92Analogous to researchgate.net
Sonogashira Coupling for Alkyne Introduction at C2

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction, catalyzed by a combination of palladium and copper(I) salts, is the most common method for introducing alkyne functionalities onto aromatic and heteroaromatic rings. In the case of this compound, the C2-bromo position is a suitable site for this transformation, leading to the synthesis of 2-alkynyl-5-benzyl-thiazoles.

The reaction mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Stille coupling, it begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of the thiazole.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine (B128534) or diisopropylamine) to form a copper(I) acetylide intermediate. youtube.com

The key transmetalation step involves the transfer of the acetylide group from copper to the palladium(II) complex. Subsequent reductive elimination yields the 2-alkynylthiazole product and regenerates the Pd(0) catalyst. libretexts.org Copper-free Sonogashira protocols have also been developed, which are advantageous for certain substrates to avoid side reactions. organic-chemistry.org The reaction is compatible with a wide range of functional groups on both the alkyne and the thiazole substrate. mdpi.com

Table 2: Typical Conditions for Sonogashira Coupling of Aryl/Heteroaryl Bromides

AlkyneCatalyst SystemBaseSolventTemperature (°C)Reference
PhenylacetylenePd(PPh₃)₄ / CuITriethylamineTHFRoom Temp. to 60 organic-chemistry.orgyoutube.com
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDiisopropylamineDMF80 organic-chemistry.org
1-HeptynePd(OAc)₂ / XPhos / CuIK₂CO₃Toluene100 nih.gov

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a fundamental organometallic reaction used to convert an organic halide into a highly reactive organometallic species. wikipedia.org For this compound, this reaction provides a powerful method to generate a nucleophilic carbon center at the C2 position, which can then be trapped with various electrophiles. This two-step sequence allows for the introduction of a diverse array of functional groups that are not accessible via cross-coupling methods. The choice of the organometallic reagent (typically organolithium or organomagnesium) dictates the reaction conditions and functional group tolerance. nih.gov

The bromine-lithium exchange is an extremely rapid equilibrium-based process, particularly for aryl and heteroaryl bromides. wikipedia.orgethz.ch Treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (typically -78 °C or lower) results in the rapid replacement of the bromine atom with lithium. nih.gov This generates the highly reactive 5-benzyl-thiazol-2-yl-lithium intermediate.

The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org For polyhalogenated thiazoles, the bromine at the 5-position has been observed to be more reactive towards lithium exchange than one at the 2-position, though selectivity can be influenced by the specific reagents and conditions. rsc.org The resulting lithiated intermediate is a potent nucleophile and can react with a wide range of electrophiles in a "quenching" step. This allows for the synthesis of various 2-substituted thiazoles.

Table 3: Electrophilic Quenching of 2-Lithio-thiazole Intermediates

Exchange ReagentElectrophile (E+)Product Functional Group (-E)Reference
n-BuLiDMF (Dimethylformamide)-CHO (Aldehyde) researchgate.net
n-BuLiCO₂ (Carbon dioxide)-COOH (Carboxylic acid) rsc.org
t-BuLiCH₃I (Iodomethane)-CH₃ (Methyl) nih.gov
n-BuLiPh₂CO (Benzophenone)-C(OH)Ph₂ (Diphenylmethanol) tcnj.edu

The bromine-magnesium exchange reaction is an alternative to the bromine-lithium exchange for generating a nucleophilic C2-thiazole species. This method produces a Grignard reagent, 5-benzyl-thiazol-2-yl-magnesium halide, which is generally less reactive and more functional-group-tolerant than its organolithium counterpart. harvard.edu

The reaction is typically performed using alkyl Grignard reagents like isopropylmagnesium chloride (i-PrMgCl) or sec-butylmagnesium chloride (s-BuMgCl). lookchem.com A significant advancement in this area is the use of "Turbo-Grignard" reagents, such as i-PrMgCl·LiCl, which dramatically accelerate the rate of exchange, allowing the reaction to proceed smoothly at low temperatures and with substrates that are otherwise unreactive. ethz.chresearchgate.net The presence of lithium chloride breaks up the polymeric Grignard aggregates, leading to more reactive monomeric species. ethz.ch The resulting thiazolyl Grignard reagent can be quenched with various electrophiles to afford functionalized products. nih.gov

Table 4: Bromine-Magnesium Exchange and Electrophilic Quenching

Exchange ReagentElectrophileProduct TypeReference
i-PrMgCl·LiClAllyl bromide2-Allyl-thiazole nih.gov
i-PrMgClBenzaldehyde2-(Hydroxy(phenyl)methyl)thiazole harvard.edu
s-BuMgCl·LiClAcyl chloride (RCOCl)2-Acyl-thiazole (Ketone) lookchem.com
EtMgBrWeinreb amide2-Acyl-thiazole (Ketone) nih.gov

Reactivity of the Benzyl (B1604629) Moiety at the 5-Position

The benzyl group at the C5 position of the thiazole ring provides a second site for chemical modification through electrophilic aromatic substitution (EAS). nih.gov The thiazole ring itself is generally electron-deficient and deactivated towards electrophilic attack, especially when a bromine atom is present at C2. semanticscholar.org Therefore, electrophiles will react preferentially with the electron-rich phenyl ring of the benzyl substituent.

The methylene (B1212753) bridge (-CH₂-) that connects the phenyl ring to the thiazole acts as an electron-donating alkyl group. As such, it activates the phenyl ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. youtube.com Steric hindrance from the bulky thiazole moiety may favor substitution at the para position over the ortho positions. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, can be performed on this ring under appropriate conditions. masterorganicchemistry.com

Table 5: Representative Electrophilic Aromatic Substitution Reactions on Activated Benzene (B151609) Rings

ReactionReagentsElectrophile (E+)Typical Product
NitrationHNO₃ / H₂SO₄NO₂⁺4-(Nitrobenzyl)-substituted thiazole
BrominationBr₂ / FeBr₃Br⁺4-(Bromobenzyl)-substituted thiazole
AcylationCH₃COCl / AlCl₃CH₃CO⁺4-(Acetylbenzyl)-substituted thiazole
SulfonationFuming H₂SO₄SO₃4-(Sulfobenzyl)-substituted thiazole

Compound Index

Oxidation and Reduction of the Benzyl Group

The benzyl group in this compound features a methylene bridge (-CH₂-) connecting the phenyl and thiazole rings. This "benzylic" position is known for its heightened reactivity compared to a standard alkyl C-H bond, making it susceptible to both oxidation and reduction under specific conditions.

Oxidation: The benzylic C-H bonds are activated and can be oxidized to form a carbonyl group. This transformation is a fundamental method for C-H functionalization, converting readily available precursors into valuable intermediates like ketones. nih.gov While specific studies on the oxidation of this compound are not extensively documented, analogous reactions are well-established. Powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the benzyl group entirely, oxidizing it to a carboxylic acid. masterorganicchemistry.com However, milder and more selective methods are often preferred to yield the corresponding ketone, 5-benzoyl-2-bromo-thiazole. Various catalytic systems, often employing transition metals like copper, in combination with oxidants such as tert-butyl hydroperoxide (TBHP), are effective for the oxidation of benzylic methylene groups to ketones. nih.gov Another approach involves the oxidation of benzylic alcohols, which can be formed from the benzyl group, to aldehydes or ketones. ru.nl

Reduction: The phenyl ring of the benzyl group can undergo catalytic hydrogenation, although this typically requires harsh conditions, such as high pressure and temperature, with catalysts like rhodium on carbon. A more common transformation is hydrogenolysis, where the carbon-thiazole bond is cleaved. However, the most frequent application of reduction in this context is the deprotection of benzyl groups, which is a standard procedure in organic synthesis. sci-hub.se Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for this purpose. osti.gov In the context of this compound, such a reaction would lead to the formation of 5-methyl-2-bromo-thiazole.

Table 1: Representative Oxidation and Reduction Reactions of Benzyl Groups This table presents general transformations analogous to those possible for this compound.

Reaction Type Reagent(s) Product Type
Oxidation KMnO₄, H₃O⁺, heat Benzoic acid derivative
CuCl₂/TBHP Benzoyl derivative (Ketone)
MnO₂ Benzoyl derivative (Ketone)
Reduction H₂, Pd/C Debenzylation (Toluene derivative)
Na, NH₃ (Birch Reduction) Dihydro-benzyl derivative

Reactivity of the Thiazole Ring System

The thiazole ring is an aromatic heterocycle, but the presence of both sulfur and nitrogen atoms results in an uneven distribution of electron density. This electronic asymmetry defines its reactivity towards both electrophiles and nucleophiles.

The electronic nature of the thiazole ring dictates the position of substitution. The C2 position (bearing the bromine atom) is the most electron-deficient due to its position between the two heteroatoms, making it the primary site for nucleophilic attack. Conversely, the C5 position (bearing the benzyl group) is the most electron-rich and is the preferred site for electrophilic aromatic substitution. The C4 position is intermediate in its electron density. Therefore, in a generic thiazole ring, the order of preference for electrophilic attack is C5 > C4 > C2.

The substituents at the C2 and C5 positions in this compound significantly modulate the inherent reactivity of the thiazole ring.

Bromine Substituent (C2): The bromine atom is an electronegative, electron-withdrawing group. Its presence at the C2 position further enhances the electrophilic character of this carbon, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom serves as an excellent leaving group in these reactions. This feature is the cornerstone of the synthetic utility of this compound, particularly in cross-coupling reactions. Furthermore, the electron-withdrawing nature of the bromine deactivates the entire ring system towards electrophilic attack.

Benzyl Substituent (C5): The benzyl group is an alkyl substituent, which is generally considered to be weakly electron-donating through an inductive effect. In this molecule, the C5 position is already occupied. This group enhances the molecule's lipophilicity but has a less pronounced electronic effect on ring reactivity compared to the bromine atom.

The combination of an electron-withdrawing group at C2 and an alkyl group at C5 creates a "push-pull" electronic system. vulcanchem.com The powerful deactivating effect of the C2-bromo group diminishes the electron density at C5, rendering it less susceptible to electrophilic attack than an unsubstituted thiazole. vulcanchem.com Consequently, any potential electrophilic substitution on this compound would be challenging and would likely be directed to the C4 position, the only remaining unsubstituted carbon.

Multi-Component Reactions Involving this compound

While classic multi-component reactions (MCRs) often focus on the synthesis of heterocyclic rings like thiazole from three or more simple precursors, the primary utility of pre-functionalized heterocycles like this compound is as a key building block in multi-component cross-coupling reactions. tcichemicals.comnih.gov The high reactivity of the C2-Br bond towards palladium-catalyzed reactions makes this compound an excellent substrate for creating molecular complexity.

These reactions, while not always defined as MCRs in the strictest sense, involve the combination of multiple components (the thiazole substrate, a coupling partner, a catalyst, and a base) in a single pot to form a more complex product. This compound is a versatile substrate for several major classes of palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the 2-bromothiazole (B21250) with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond. This is a widely used method for synthesizing 2-arylthiazole derivatives. vulcanchem.comnih.gov

Heck Reaction: This reaction involves the coupling of the 2-bromothiazole with an alkene to form a 2-vinylthiazole (B2740799) or related structure. The Heck reaction is a powerful tool for C-C bond formation with excellent stereoselectivity. organic-chemistry.org

Sonogashira Coupling: In this reaction, this compound can be coupled with a terminal alkyne to produce 2-alkynylthiazole derivatives. This reaction is typically co-catalyzed by copper. researchgate.netorganic-chemistry.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Product Type Catalyst System (Typical)
Suzuki-Miyaura Arylboronic acid 2-Aryl-5-benzyl-thiazole Pd(PPh₃)₄, Base (e.g., Na₂CO₃)
Heck Alkene (e.g., Styrene) 2-Vinyl-5-benzyl-thiazole Pd(OAc)₂, Ligand (e.g., PPh₃), Base
Sonogashira Terminal Alkyne 2-Alkynyl-5-benzyl-thiazole Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)

These coupling reactions highlight the role of this compound not as a product of a multi-component synthesis, but as a crucial reactant in multi-component strategies for the construction of complex, biologically relevant molecules.

Applications of 5 Benzyl 2 Bromo Thiazole As a Synthetic Intermediate

Building Block for Complex Thiazole (B1198619) Derivatives

The presence of the bromo-substituent on the thiazole ring allows for a range of cross-coupling reactions, which are fundamental in the construction of more elaborate thiazole derivatives.

The bromine atom at the C2 position of 5-benzyl-2-bromo-thiazole serves as a handle for introducing a wide array of substituents onto the thiazole core through various palladium-catalyzed cross-coupling reactions. These reactions are pivotal for creating polysubstituted thiazoles, which are scaffolds of interest in medicinal chemistry and materials science. nih.govmdpi.comijcce.ac.ir

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the thiazole ring and various aryl or vinyl groups. bohrium.comresearchgate.net By reacting this compound with different boronic acids in the presence of a palladium catalyst and a base, a diverse library of 2-aryl-5-benzyl-thiazoles can be synthesized. The general conditions for such reactions often involve a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₂CO₃ or Cs₂CO₃, and a solvent system like dioxane/water or DMF. bohrium.comchemscene.com

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Bromothiazole (B21250) Derivatives (Note: This table presents generalized examples from the literature for 2-bromothiazole derivatives, which are applicable to this compound.)

Aryl Boronic Acid Catalyst (mol%) Base Solvent Temperature (°C) Yield (%) Reference
Phenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ Dioxane 90 79 bohrium.com
4-tert-butylphenylboronic acid Pd(dppf)Cl₂ (15) Ag₂CO₃ MeCN 80 91 chemscene.com
4-Methoxyphenylboronic acid Pd(OAc)₂/SPhos (2) K₃PO₄ Toluene (B28343)/H₂O 100 95 researchgate.net

Sonogashira Coupling: This coupling reaction enables the introduction of alkyne moieties at the 2-position of the thiazole ring, leading to the formation of 2-alkynyl-5-benzyl-thiazoles. nih.govvulcanchem.comresearchgate.net These products are valuable intermediates for further transformations or as components of conjugated materials. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. vulcanchem.comresearchgate.net

Table 2: Examples of Sonogashira Coupling with Bromo-heterocycles (Note: This table provides general examples for bromo-heterocycles, demonstrating the applicability to this compound.)

Terminal Alkyne Pd Catalyst (mol%) Cu(I) Co-catalyst Base Solvent Temperature Yield (%) Reference
Phenylacetylene Pd(PPh₃)₂Cl₂ (2.5) CuI (5) Et₃N DMF RT 95 vulcanchem.com
3-Ethynylpyridine [DTBNpP]Pd(crotyl)Cl (2.5) None TMP DMSO RT 92 mdpi.com
1-Heptyne Pd(dppf)Cl₂ (5) CuI (10) Et₃N DMF 60°C 85 vulcanchem.com

Heck Coupling: The Heck reaction allows for the vinylation of the 2-position of the thiazole ring by reacting this compound with various alkenes in the presence of a palladium catalyst and a base. sigmaaldrich.comrsc.orgnih.gov This leads to the formation of 2-vinyl-5-benzyl-thiazoles, which are useful building blocks for polymers and other complex organic molecules.

This compound can also serve as a key starting material for the synthesis of fused heterocyclic systems, where the thiazole ring is annulated with another ring system. acs.orgacs.org These fused systems are of significant interest due to their unique chemical properties and diverse biological activities. acs.orgresearchgate.net

One common strategy involves the initial functionalization of the 2-position via a cross-coupling reaction, followed by an intramolecular cyclization reaction. For instance, a Sonogashira coupling of this compound with a suitably functionalized alkyne could be followed by an intramolecular heteroannulation to form a thiazolo[3,2-a]pyrimidine or a similar fused system. acs.org

Another approach involves the reaction of a derivative of this compound with a bifunctional reagent that leads to the formation of a new ring fused to the thiazole core. For example, the synthesis of benzo acs.orgsigmaaldrich.comimidazo[2,1-b]thiazoles has been achieved through the reaction of 1H-benzo[d]imidazole-2-thiols with brominated precursors, demonstrating a viable pathway for constructing such fused systems. rsc.orgresearchgate.net

Precursor for Advanced Organic Materials

The thiazole moiety is a component of various advanced organic materials due to its electronic properties and stability. researchgate.netmdpi.comresearchgate.net this compound, through the synthetic transformations described above, can be incorporated into larger conjugated systems for applications in organic electronics.

Thiazole-containing compounds have been investigated for their use in:

Organic Light-Emitting Diodes (OLEDs): The thiazole ring can be part of the emissive layer in OLED devices. researchgate.netmdpi.com By tuning the substituents on the thiazole core, the emission color and efficiency of the OLED can be controlled.

Dye-Sensitized Solar Cells (DSSCs): Thiazole derivatives can act as sensitizers in DSSCs, where they absorb light and inject electrons into a semiconductor material. mdpi.comresearchgate.netnih.gov The benzyl (B1604629) group in this compound could be further functionalized to anchor the dye to the semiconductor surface.

Conjugated Polymers: The incorporation of the this compound unit into a polymer backbone, for example through repeated cross-coupling reactions, can lead to the formation of conjugated polymers with interesting electronic and optical properties for applications in organic photovoltaics and field-effect transistors. acs.org

Role in Catalyst Development

While this compound itself is not a catalyst, it can be readily converted into ligands that can coordinate with metal centers to form active catalysts. bohrium.comsigmaaldrich.com The nitrogen and sulfur atoms of the thiazole ring are potential coordination sites for transition metals.

The development of new catalysts often involves the synthesis of novel ligands that can fine-tune the properties of the metal center, such as its reactivity and selectivity. By modifying the 2- and 5-positions of the thiazole ring, for example by replacing the bromine with a phosphine (B1218219) or another coordinating group, new thiazole-based ligands can be prepared. mdpi.comnih.gov

These ligands can then be complexed with metals like palladium, copper, or rhodium to create catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis. acs.org The benzyl group at the 5-position can also influence the steric and electronic properties of the resulting metal complex, potentially leading to improved catalytic performance.

Mechanisms of Action of Thiazole Containing Molecules at a Molecular Level

Modulation of Molecular Targets by Thiazole (B1198619) Derivatives (Excluding Clinical Data)

The thiazole scaffold is a versatile structural motif that serves as a cornerstone in the design of various biologically active agents. Its derivatives have been shown to exert their effects by engaging with a range of molecular targets, leading to the disruption of essential cellular processes. These interactions are fundamental to their observed biological activities and are a major focus of ongoing research. Exhaustive literature surveys indicate that thiazole derivatives are associated with properties that induce apoptosis and interfere with critical cellular machinery. nih.gov

Certain thiazole derivatives have been found to interfere with the fundamental processes of DNA replication and protein synthesis. One of the key mechanisms is the inhibition of ribonucleotide reductase (RNR), a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By inhibiting RNR, these compounds effectively halt the production of DNA precursors, thereby impeding cell proliferation. nih.gov This targeted disruption of the DNA synthesis pathway is a significant mechanism through which some thiazole compounds exert their antiproliferative effects.

Thiazole derivatives are well-documented modulators of various signaling pathways that are often dysregulated in pathological conditions. Their ability to interact with multiple nodes within these complex networks underscores their therapeutic potential.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many diseases. Thiazole derivatives have been identified as potent inhibitors of this pathway. nih.gov Some compounds have been specifically designed as dual inhibitors of PI3K and mTOR, offering a multi-pronged approach to pathway inhibition. nih.govnih.gov By targeting these key kinases, thiazole derivatives can effectively block downstream signaling, leading to a reduction in cell proliferation and survival. nih.gov Furthermore, research has associated thiazoles with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a crucial regulator of inflammation and cell survival that often crosstalks with the PI3K/Akt/mTOR cascade. nih.govnih.govresearchgate.netnih.gov

Table 1: Inhibition of PI3K/mTOR by Thiazole Derivatives

Compound ID Target(s) IC50 (µM) Cell Line
Compound 3b PI3Kα 0.086 -
mTOR 0.221 -
Compound 3e PI3Kα >10 -
mTOR 1.892 -
Compound 6a PI3K 0.131 -
mTOR 0.865 MCF-7
Compound 2a PI3K 0.174 -

This table presents the half-maximal inhibitory concentration (IC50) values of selected thiazole derivatives against PI3K and mTOR kinases. Data is compiled from published research. nih.govrsc.org

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Several thiazole-containing molecules have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. These agents often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis. The ability to disrupt tubulin assembly is a well-established anticancer mechanism, and numerous thiazole derivatives have been developed to exploit this vulnerability.

DNA topoisomerases are enzymes that regulate the topology of DNA, playing a critical role in DNA replication, transcription, and chromosome segregation. Some thiazole derivatives have been identified as topoisomerase II inhibitors. These compounds can stabilize the transient DNA-topoisomerase complex, leading to DNA strand breaks and triggering cell death pathways. nih.gov

Additionally, histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by modifying chromatin structure. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes. A number of thiazole-based hydroxamates have been developed as potent HDAC inhibitors, demonstrating another avenue through which this class of compounds can exert anticancer effects. nih.gov

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a common driver of cancer. Thiazole derivatives have been extensively explored as kinase inhibitors.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Several thiazole-containing compounds have been synthesized and shown to be potent inhibitors of VEGFR-2 kinase activity. mdpi.comrsc.org

Furthermore, the RAF/MEK/ERK pathway is another critical signaling cascade involved in cell proliferation and survival. The B-RAF V600E mutation is a common oncogenic driver. Thiazole derivatives have been developed that specifically target and inhibit B-RAF V600E, demonstrating their potential for targeted cancer therapy. rsc.org The versatility of the thiazole scaffold allows for its adaptation to target a wide range of kinases, making it a valuable platform in the development of novel therapeutic agents.

Table 2: Kinase Inhibition by Selected Thiazole Derivatives

Compound ID Target Kinase IC50 (µM)
Compound 1 VEGFR-2 >100
BRAF V600E >100
Compound 3c VEGFR-2 0.150
BRAF V600E 0.210

| Compound 4c | VEGFR-2 | 0.15 |

This table displays the half-maximal inhibitory concentration (IC50) values for representative thiazole derivatives against specific protein kinases. Data is compiled from published research. mdpi.comrsc.org

Interference with Microbial Targets (e.g., Enzymes, Cell Wall Synthesis)

Thiazole-containing compounds exhibit their antimicrobial effects by targeting essential microbial structures and enzymatic pathways. This interference disrupts the normal functioning and viability of the pathogens.

Enzyme Inhibition: A primary mechanism of action for many thiazole derivatives is the inhibition of crucial microbial enzymes. These enzymes are vital for various metabolic and reproductive processes within the microorganism.

Fatty Acid Synthesis: Certain thiazole derivatives are known to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the fatty acid synthesis II (FASII) pathway of bacteria. jchemrev.comresearchgate.netnih.gov This pathway is essential for building bacterial cell membranes. By blocking FabH, these compounds prevent the bacteria from producing the necessary fatty acids, leading to a halt in growth and reproduction.

DNA Replication and Repair: Thiazole derivatives have been found to target bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.govnih.gov These enzymes are critical for managing the topological state of DNA during replication, transcription, and repair. Inhibition of these enzymes leads to breaks in the DNA and ultimately results in bacterial cell death. nih.gov Some benzothiazole (B30560) derivatives have demonstrated potent inhibitory activity against the DNA gyrase B subunit. nih.gov

Peptidoglycan Precursor Synthesis: The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is another target for thiazole-based compounds. nih.govmdpi.com MurB is involved in an early step of the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurB disrupts this pathway, weakening the cell wall.

Other Enzymatic Targets: Research has also pointed to other enzymes being inhibited by thiazole derivatives, such as dihydroorotase, which is involved in pyrimidine (B1678525) biosynthesis. nih.gov In fungi, a common target is 14α-lanosterol demethylase (CYP51), an enzyme essential for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. mdpi.comresearchgate.net

Interference with Cell Wall Synthesis: The bacterial cell wall is a robust structure that provides protection and maintains the cell's shape. Its primary component, peptidoglycan, is a unique and essential polymer, making it an excellent target for antimicrobial agents.

Thiazole-containing molecules can interfere with cell wall synthesis through various mechanisms:

Inhibition of Peptidoglycan Synthesis: Some thiazole derivatives, such as the well-known antibiotic cefpodoxime, directly suppress the synthesis of peptidoglycan. jchemrev.com This leads to a compromised cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and death. libretexts.org Phenylthiazole compounds have also been identified as agents that target the cell wall synthesis pathway. nih.gov

Disruption of Membrane Integrity: Beyond direct inhibition of synthesis, some thiazole derivatives can alter the permeability of the microbial cell membrane. nih.govmdpi.com Their amphiphilic nature allows them to insert into the lipid bilayer, disrupting its structure and leading to the leakage of essential intracellular components. mdpi.comsemanticscholar.org

The following table summarizes the microbial targets of various thiazole derivatives.

Microbial TargetMechanism of ActionClass of Thiazole DerivativeReferences
β-ketoacyl-acyl carrier protein synthase III (FabH)Inhibition of fatty acid synthesisAminothiazole derivatives jchemrev.comresearchgate.netnih.gov
DNA gyrase (GyrB) and Topoisomerase IV (ParE)Inhibition of DNA replication and repairBenzothiazole derivatives nih.govnih.govnih.gov
Peptidoglycan Synthesis PathwayInhibition of cell wall formationCephalosporins, Phenylthiazoles jchemrev.comnih.gov
UDP-N-acetylenolpyruvylglucosamine reductase (MurB)Inhibition of peptidoglycan precursor synthesisBenzothiazole derivatives nih.govmdpi.com
14α-lanosterol demethylase (CYP51)Inhibition of ergosterol synthesis (in fungi)Various thiazole derivatives mdpi.comresearchgate.net
Cell MembraneAlteration of membrane permeabilityAmphiphilic thiazole derivatives nih.govmdpi.com

Structure-Mechanism Relationships in Thiazole Chemistry

The antimicrobial efficacy and the specific mechanism of action of a thiazole derivative are intricately linked to its chemical structure. The nature, position, and orientation of various substituents on the thiazole ring dictate the molecule's physicochemical properties and its ability to interact with biological targets. nih.govnih.gov

For instance, in the case of FabH inhibitors, the presence of an amide or azomethine amine group at the 2-position of the thiazole ring has been shown to be important for activity. researchgate.net Furthermore, the type and position of substituents on a phenyl ring attached to the C4 position of the thiazole can significantly modulate the inhibitory potency. researchgate.net

In the context of 5-Benzyl-2-bromo-thiazole, the substituents at positions 2 and 5 are expected to play a crucial role in its potential biological activity.

The 5-Benzyl Group: The benzyl (B1604629) group is a relatively large, lipophilic substituent. Its presence can influence the molecule's ability to cross microbial cell membranes. The lipophilicity imparted by the benzyl group may enhance the compound's accumulation within the lipid-rich membrane environment, potentially leading to membrane disruption. mdpi.comsemanticscholar.org Studies on related compounds, such as N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives, have shown that the structure of the benzyl unit significantly impacts antibacterial activity. scispace.com

The 2-Bromo Group: The bromine atom at the 2-position is an electron-withdrawing group. This affects the electron distribution within the thiazole ring, potentially influencing its reactivity and its ability to form non-covalent interactions with a biological target. The bromine atom can also serve as a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or altered biological activities.

The combination of a lipophilic benzyl group at position 5 and an electronegative bromine atom at position 2 in this compound creates a distinct electronic and steric profile that would determine its specific interactions with microbial targets and, consequently, its mechanism of action.

Advanced Spectroscopic and Computational Methodologies in Thiazole Research

Structural Elucidation and Confirmation of 5-Benzyl-2-bromo-thiazole and its Derivatives

The precise determination of the chemical structure of this compound and its analogs is achieved through the synergistic application of several spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound and its derivatives.

¹H NMR: Proton NMR spectra provide crucial information about the number of different types of protons and their chemical environments. For instance, in a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, the benzylic protons typically appear as a singlet around 4.956 ppm. mdpi.com The aromatic protons of the benzyl (B1604629) group and the thiazole (B1198619) ring will exhibit characteristic multiplets in the aromatic region of the spectrum. It has been noted that some N-benzyl-5-bromoindolin-2-one derivatives can exist as E- and Z-isomers that interconvert rapidly in solution, which can be observed in their ¹H NMR spectra. mdpi.comnih.gov

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. In derivatives of 1-benzyl-5-bromoindoline-2,3-dione, the benzylic carbon signal is observed around 43.04 ppm. mdpi.com The carbon atoms of the thiazole and benzene (B151609) rings will have distinct chemical shifts that are sensitive to the electronic effects of the substituents.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons, further confirming the structural assignments.

Table 1: Representative ¹H and ¹³C NMR Data for a 1-Benzyl-5-bromoindolin-2-one Derivative

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Benzylic CH₂ 4.956 (s) 43.04
Aromatic CH 6.94-7.92 (m) 112.73-142.00
NH 8.86 (s), 9.15 (s), 12.21 (s) -
C=O - 160.89, 179.23

Data sourced from a study on 1-benzyl-5-bromoindolin-2-one derivatives. mdpi.com

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound and its derivatives. The C-Br stretching vibration is a key indicator of the bromine substitution on the thiazole ring. In related benzothiazole (B30560) derivatives, the C-Br stretch is observed around 662 cm⁻¹. jyoungpharm.org Other characteristic absorption bands include those for aromatic C-H stretching (around 3061 cm⁻¹), C=N stretching of the thiazole ring (around 1584 cm⁻¹), and C=C stretching of the aromatic rings (1523, 1475 cm⁻¹). jyoungpharm.org In more complex derivatives, such as those containing a carbonyl group, a strong C=O stretching band will be present, for example, at 1654 cm⁻¹ in (2-(benzo[d]thiazol-2-ylmethoxy)-5-bromophenyl)(phenyl)methanone. jyoungpharm.org

Table 2: Characteristic FT-IR Absorption Bands for a Benzothiazole Derivative

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H 3061
Carbonyl C=O 1654
Imine C=N 1584
Aromatic C=C 1523, 1475
C-Br 662

Data for (2-(benzo[d]thiazol-2-ylmethoxy)-5-bromophenyl)(phenyl)methanone. jyoungpharm.org

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. The mass spectrum will show a molecular ion peak corresponding to the mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. For example, the HRMS of a related benzothiazole derivative, C₂₁H₁₅BrNO₂S, was calculated to be 424.0001 (M+H⁺) and found to be 424.0014. jyoungpharm.org

Single-crystal X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely reported, studies on related bromothiazole derivatives, such as 2,4-dibromothiazole (B130268) and 2,4-diacetyl-5-bromothiazole, have been conducted. researchgate.netst-andrews.ac.uk These studies reveal details about the crystal packing and the influence of substituents on the molecular geometry. For instance, the structure of 2,4-diacetyl-5-bromothiazole is dominated by halogen bonding. researchgate.netst-andrews.ac.uk

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For many synthesized thiazole derivatives, the calculated and found elemental compositions are in close agreement, further validating the proposed structures. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are increasingly used to complement experimental data and to gain deeper insights into the properties of thiazole derivatives. ijirt.org Density Functional Theory (DFT) calculations are commonly employed to optimize the molecular geometry and to predict spectroscopic properties. vulcanchem.com

These computational methods can be used to:

Calculate the electronic properties, such as the distribution of electron density and the energies of molecular orbitals. vulcanchem.com

Simulate NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.

Investigate the reactivity of the molecule by mapping the electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack.

Explore potential intermolecular interactions, which is valuable for understanding crystal packing and for designing molecules with specific binding properties.

For instance, DFT calculations on analogous thiazoles suggest that the electron-withdrawing bromine atom at the C-2 position polarizes the thiazole ring, which can influence its reactivity in subsequent chemical transformations. vulcanchem.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a variety of chemical properties, offering insights that are crucial for understanding molecular behavior. For thiazole derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine optimized molecular geometry, vibrational frequencies, and electronic properties.

A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are fundamental descriptors of a molecule's reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as it implies that less energy is required to excite an electron from the HOMO to the LUMO. For instance, in studies of analogous thiazole-based hydrazones, the incorporation of different substituent groups was shown to reduce the HOMO-LUMO band gap, indicating enhanced charge transference and reactivity.

Another critical output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. This information is invaluable for predicting how the molecule will interact with biological targets or other reagents. For a compound like this compound, the MEP map would likely indicate negative potential around the nitrogen and sulfur atoms of the thiazole ring and the bromine atom, highlighting them as potential sites for electrophilic attack or hydrogen bond formation.

Theoretical calculations for various thiazole derivatives have successfully correlated computed parameters with experimental data, validating the use of DFT in predicting molecular properties.

Table 1: Key Parameters from DFT Analysis of Thiazole Derivatives

Parameter Description Significance in Thiazole Research
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO. A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP) 3D visualization of the charge distribution on a molecule. Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. scirp.org

This table is illustrative of the types of data generated in DFT studies on thiazole derivatives.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and elucidating the molecular basis of a ligand's activity.

The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. The ligand's geometry is optimized to find its most stable conformation. The protein structure, often obtained from a repository like the Protein Data Bank (PDB), is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or active site. Docking algorithms then systematically sample different orientations and conformations of the ligand within the binding site, using a scoring function to estimate the binding affinity for each pose. Lower binding energy scores typically indicate a more stable and favorable interaction.

Studies on structurally similar compounds, such as 5-benzyl-4-thiazolinone derivatives, have used molecular docking to screen for potential inhibitors of enzymes like influenza neuraminidase. nih.gov These simulations revealed key hydrogen bond and hydrophobic interactions with amino acid residues (e.g., TRP178, ARG152, ARG292) in the enzyme's active site, which are crucial for inhibitory activity. nih.gov Similarly, various thiazole derivatives have been docked against targets like cyclin-dependent kinases, aromatase, and EGFR to rationalize their anticancer activities. niscpr.res.inmdpi.com The binding modes often involve hydrogen bonds formed by the thiazole nitrogen and interactions involving the substituted rings.

For this compound, docking simulations could be employed to screen its binding affinity against a panel of cancer-related proteins or other therapeutic targets, predicting potential mechanisms of action and guiding the design of more potent analogs.

Table 2: Illustrative Molecular Docking Results for a Thiazole Derivative

Target Protein (PDB ID) Ligand Binding Energy (kcal/mol) Interacting Residues Type of Interaction
Influenza Neuraminidase (pH1N1) Molecule 11 (a 5-benzyl-4-thiazolinone) -8.50 TRP178, ARG152, ARG292, ARG371, TYR406 Hydrogen Bonds, Hydrophobic Interactions

Data is sourced from studies on analogous compounds to illustrate typical docking results. nih.govniscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A robust QSAR model can predict the activity of new, unsynthesized compounds, making it a valuable tool for prioritizing synthetic efforts in drug discovery.

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC50 values). The 2D or 3D structures of these molecules are used to calculate a wide range of numerical descriptors that encode their physicochemical, electronic, topological, and steric properties. A statistical method, such as Multiple Linear Regression (MLR) often combined with a feature selection algorithm like Genetic Function Approximation (GFA), is then used to build a model that correlates a subset of these descriptors with the observed activity.

A highly relevant study on 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors successfully developed 2D-QSAR models. nih.govnih.gov The models demonstrated good predictive ability, with key descriptors identified as being crucial for activity. nih.govnih.gov These descriptors included MATS3i (a 2D autocorrelation descriptor related to ionization potential), SpMax5_Bhe (a descriptor related to bond-based electrotopological state), minsOH (related to the minimum partial charge on oxygen atoms), and VE3_D (a verloop descriptor related to steric properties). nih.gov The significance of these descriptors suggests that the inhibitory activity is influenced by a combination of electronic, topological, and steric factors.

Such findings imply that a QSAR model for a series including this compound would likely identify similar descriptors as important, providing a quantitative framework to guide the design of new derivatives with potentially enhanced activity.

Table 3: Key Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
R² (Coefficient of Determination) Measures the goodness-of-fit of the model for the training set. > 0.6
Q² (Cross-validated R²) Measures the predictive ability of the model, determined by internal validation (e.g., leave-one-out). > 0.5

| R²_pred (External Validation R²) | Measures the predictive ability of the model on an external test set. | > 0.6 |

This table outlines the standard statistical metrics used to assess the reliability and predictive power of QSAR models.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are often used to refine the results of molecular docking. While docking provides a static snapshot of a ligand-protein complex, MD simulations reveal the dynamic behavior and stability of this complex in a simulated physiological environment.

An MD simulation begins with the docked ligand-protein complex, which is placed in a simulation box typically filled with water molecules and ions to mimic cellular conditions. The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a specific period, usually nanoseconds.

The resulting trajectory provides detailed information on the stability of the complex. Key analyses include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests the complex is in equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues. High fluctuations can indicate flexible regions of the protein, while residues in the binding pocket that interact with the ligand often show reduced fluctuation.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and important interactions.

MD simulations have been applied to various thiazole and benzothiazole derivatives to confirm the stability of their docked poses within target proteins like SARS-CoV-2 Mpro and beta-tubulin. nih.govsemanticscholar.org These studies confirm that the key interactions observed in docking are maintained over the simulation time, providing stronger evidence for the proposed binding mode. For this compound, MD simulations would be a crucial step to validate any promising docking results and to understand the dynamic nature of its interaction with a potential biological target.

In Silico ADMET Predictions (Excluding Clinical Data)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction models use a compound's structure to estimate these pharmacokinetic and toxicological properties, allowing for the early identification of potential liabilities and reducing late-stage failures in drug development.

A variety of computational tools and models are available to predict key ADMET parameters. A primary assessment often involves evaluating drug-likeness based on rules like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Studies on numerous thiazole derivatives have incorporated in silico ADMET predictions. For instance, analyses of 5-benzyl-4-thiazolinone derivatives predicted good pharmacokinetic profiles with no violations of Lipinski's rule. nih.gov Other common predictions include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are calculated to predict how well the compound is absorbed from the gut.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help understand where the compound will go in the body.

Metabolism: Models predict whether the compound is likely to be a substrate or inhibitor of key cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs.

Toxicity: Various toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

For this compound, these predictive models would provide a comprehensive, albeit preliminary, assessment of its potential as a drug, highlighting areas that may need optimization, such as improving solubility or reducing potential toxicity.

Table 4: Common In Silico ADMET Parameters and Their Significance

Property Parameter Significance
Physicochemical Lipinski's Rule of Five Predicts oral bioavailability and drug-likeness.
Absorption Human Intestinal Absorption (HIA) Estimates the percentage of the drug absorbed from the gut.
Distribution Blood-Brain Barrier (BBB) Permeability Predicts if the compound can cross into the central nervous system.
Metabolism CYP450 Inhibition (e.g., CYP2D6, CYP3A4) Predicts potential for drug-drug interactions.
Toxicity Ames Test Prediction Assesses mutagenic potential.

| Toxicity | hERG Inhibition | Assesses risk of cardiotoxicity. |

This table summarizes key ADMET properties that are routinely evaluated using computational methods for novel chemical entities.

Q & A

Q. What are the standard synthetic routes for 5-benzyl-2-bromo-thiazole, and how can reaction conditions be optimized for high yield and purity?

The synthesis of brominated thiazole derivatives typically involves cyclization of thioamides or coupling reactions. For example, in analogous compounds like 2-amino-5-bromobenzothiazole, cyclization of thiosemicarbazides with carboxylic acids under reflux conditions (e.g., in ethanol or DMF) is a common step . Optimization parameters include:

  • Catalyst selection : Use of CuI or Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl substitutions) .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while ethanol facilitates cyclization .
  • Temperature control : Reactions often require reflux (~80–100°C) for 6–12 hours . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization improves purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituents on the thiazole ring. For instance, the benzyl group’s aromatic protons appear as multiplet signals at δ 7.2–7.4 ppm, while the bromine atom deshields adjacent carbons (~δ 125–135 ppm in 13C^{13}C-NMR) .
  • IR spectroscopy : Stretching vibrations for C-Br (~600 cm1^{-1}) and C=N (~1600 cm1^{-1}) confirm functional groups .
  • Elemental analysis : Validate empirical formulas (e.g., C10_{10}H8_{8}BrN2_{2}S) with <0.4% deviation between calculated and observed values .

Q. How should this compound be stored to ensure stability, and what safety precautions are necessary during handling?

  • Storage : Store at –20°C in airtight, light-protected containers to prevent degradation. Solutions in DMSO or DMF should be aliquoted to avoid freeze-thaw cycles .
  • Safety : Although specific toxicological data are limited for this compound, brominated thiazoles may release HBr upon decomposition. Use fume hoods, nitrile gloves, and PPE. Emergency protocols for skin/eye exposure include rinsing with water for 15 minutes .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of this compound derivatives for targeted applications?

Computational tools predict electronic properties and binding affinities. For example:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and reactivity toward electrophiles .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes). In studies of similar triazole-thiazole hybrids, compounds like 9c showed binding energies <–8 kcal/mol against α-glucosidase, validated by in vitro assays .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility or stability) of this compound across studies?

Discrepancies often arise from:

  • Methodological variability : Solubility data depend on solvent polarity (e.g., DMSO vs. water). Standardize protocols using USP guidelines .
  • Degradation under analysis : Use inert atmospheres (N2_2) during thermal stability tests (TGA/DSC) to avoid oxidation . Cross-validate findings with multiple techniques (e.g., HPLC for purity, Karl Fischer titration for moisture content) .

Q. How can researchers optimize regioselectivity in functionalizing this compound for cross-coupling reactions?

The bromine atom at position 2 enables selective Suzuki-Miyaura couplings. Key considerations:

  • Catalyst systems : Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/water (3:1) at 100°C achieves >80% yield for aryl boronic acid couplings .
  • Steric effects : Bulky substituents on the benzyl group may hinder reactivity; use microwave-assisted heating to accelerate reactions . Monitor reaction progress via TLC or LC-MS to prevent over-substitution .

Data Contradiction Analysis

Q. How should researchers address the lack of comprehensive safety data (e.g., ecotoxicity) for this compound in published literature?

  • Proxy compounds : Use data from structurally similar brominated heterocycles (e.g., 5-bromo-2,1,3-benzothiadiazole) to estimate LD50_{50} or EC50_{50} values .
  • In silico models : Apply QSAR (Quantitative Structure-Activity Relationship) tools like ECOSAR to predict acute aquatic toxicity .

Experimental Design Considerations

Q. What steps ensure reproducibility in synthesizing and testing this compound derivatives?

  • Documentation : Record exact molar ratios, solvent grades, and equipment calibration details (e.g., NMR spectrometer frequency) .
  • Negative controls : Include uncatalyzed reactions to confirm no spontaneous coupling occurs .
  • Replication : Repeat key experiments (n ≥ 3) and report mean ± standard deviation for yields and bioactivity metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.